Sitagliptin is a highly selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). [, , ] It is classified as a gliptin, a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes mellitus. [, ] Sitagliptin's primary role in scientific research is in understanding and treating metabolic disorders, particularly type 2 diabetes. [, , , , , , , ] Its ability to modulate blood glucose levels without directly stimulating insulin secretion has made it a valuable tool for studying glucose homeostasis and exploring novel therapeutic approaches for diabetes and related conditions. [, , , ]
Sitagliptin exerts its therapeutic effects by selectively inhibiting the enzyme DPP-4. [, , , , , ] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [, , , , ] These incretin hormones play a crucial role in glucose regulation by:
By inhibiting DPP-4, sitagliptin increases the half-life and activity of GLP-1 and GIP, leading to improved glucose control. [, , , , , , ]
While generally well-tolerated, Sitagliptin has been associated with some potential adverse events. [, , , ] It is essential to consult the latest prescribing information and relevant research for a comprehensive understanding of its safety profile.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7